Dimethyl octadecylphosphonate
Description
Crystallographic Analysis and Three-Dimensional Conformation
Dimethyl octadecylphosphonate (C$${20}$$H$${43}$$O$$_{3}$$P) adopts a layered molecular structure characterized by alternating hydrophobic alkyl chains and polar phosphonate headgroups. Grazing incidence X-ray diffraction (GIXD) studies of related manganese octadecylphosphonate Langmuir-Blodgett films reveal an orthorhombic unit cell with in-plane lattice parameters of $$a = 5.73 \, \text{Å}$$ and $$b = 4.94 \, \text{Å}$$ for the inorganic network. The alkyl chains form an oblique packing arrangement with dimensions $$a = 5.76 \, \text{Å}$$, $$b = 6.60 \, \text{Å}$$, and $$\gamma = 139.7^\circ$$, resulting in a tilt angle of ~28° relative to the substrate normal.
The phosphonate group exhibits tridentate coordination in the solid state, with P–O bond lengths averaging $$1.52 \, \text{Å}$$ and O–P–O angles near $$109.5^\circ$$, consistent with tetrahedral geometry. Coherence lengths exceeding $$175 \, \text{Å}$$ indicate extensive crystalline domains within the alkyl chain matrix.
Table 1: Crystallographic Parameters of this compound and Related Systems
Electronic Structure and Molecular Orbital Configuration
Density functional theory (DFT) calculations reveal that the phosphonate group’s electronic structure governs molecular reactivity. The ester oxygen atoms exhibit sp$$^2$$ hybridization with two lone pairs: one in-plane ($$sp^{1.2-1.6}$$) and one perpendicular ($$p$$-orbital). The highest occupied molecular orbital (HOMO) localizes on the phosphonate oxygen lone pairs ($$-8.2 \, \text{eV}$$), while the lowest unoccupied molecular orbital (LUMO) resides on the $$\sigma^*$$(P–O) antibonding orbital ($$-0.9 \, \text{eV}$$).
Charge density analysis at bond critical points shows:
- $$\rho_{\text{C-O}} = 1.82 \, \text{e Å}^{-3}$$
- $$\rho_{\text{P-O}} = 1.45 \, \text{e Å}^{-3}$$
The Laplacian $$\nabla^2\rho$$ values ($$+15.2 \, \text{e Å}^{-5}$$ for C–O; $$+12.7 \, \text{e Å}^{-5}$$ for P–O) confirm closed-shell interactions.
Figure 1: Molecular orbital isosurfaces showing (a) HOMO (phosphonate lone pairs) and (b) LUMO ($$\sigma^*$$(P–O)).
Comparative Analysis with Alkyl Phosphonate Homologs
The C$$_{18}$$ alkyl chain in this compound confers distinct properties compared to shorter-chain homologs:
Thermal Stability
- Decomposition temperature: $$463.6^\circ \text{C}$$ (C$${18}$$) vs. $$380.2^\circ \text{C}$$ (C$${8}$$)
- Melting point: $$99^\circ \text{C}$$ (C$${18}$$) vs. $$45^\circ \text{C}$$ (C$${12}$$)
Surface Modification Efficiency
- Contact angle: $$117.6^\circ$$ (C$${18}$$) vs. $$92.3^\circ$$ (C$${12}$$) on TiO$$_2$$
- Adsorption energy: $$-48.2 \, \text{kJ mol}^{-1}$$ (C$${18}$$) vs. $$-32.7 \, \text{kJ mol}^{-1}$$ (C$${6}$$)
Electronic Effects
- HOMO-LUMO gap: $$7.3 \, \text{eV}$$ (C$${18}$$) vs. $$6.8 \, \text{eV}$$ (C$${10}$$)
- Phosphorus NMR shift: $$\delta 36.2 \, \text{ppm}$$ (C$${18}$$) vs. $$\delta 32.5 \, \text{ppm}$$ (C$${8}$$)
Table 2: Comparative Properties of Alkyl Phosphonates
| Property | C$$_{6}$$ Homolog | C$$_{12}$$ Homolog | C$$_{18}$$ Homolog |
|---|---|---|---|
| Water solubility (ng/L) | 12,450 | 1,230 | 765.6 |
| LogP | 5.8 | 7.2 | 8.4 |
| Hydrolysis rate (h$$^{-1}$$) | 0.45 | 0.18 | 0.09 |
| Monolayer thickness ($$\text{Å}$$) | 14.2 | 22.7 | 28.5 |
Properties
IUPAC Name |
1-dimethoxyphosphoryloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYLHOQPWCQAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067087 | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25371-54-4 | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25371-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reaction Mechanism and General Protocol
The Michaelis-Arbuzov reaction, first described in 1898, remains the most widely employed method for synthesizing phosphonates like dimethyl octadecylphosphonate. This two-step nucleophilic substitution involves:
- Formation of a Phosphonium Intermediate : A trivalent phosphorus ester (e.g., trimethyl phosphite) reacts with an alkyl halide (e.g., 1-bromooctadecane) via an Sₙ2 mechanism, yielding a pentavalent phosphonium salt.
- Halide Displacement : The intermediate undergoes nucleophilic attack by a halide ion (Br⁻ or Cl⁻), displacing an alkoxy group to form the phosphonate ester and a secondary alkyl halide.
For this compound, the reaction proceeds as:
$$
\text{(CH₃O)₃P + C₁₈H₃₇Br → (CH₃O)₂P(O)C₁₈H₃₇ + CH₃Br}
$$
Key advantages include high yields (70–90%) and compatibility with long-chain alkyl halides.
Optimization Strategies
- Catalyst Selection : Triethylamine or pyridine is often added to neutralize HBr, preventing side reactions.
- Solvent Systems : Dipolar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.
- Temperature Control : Reactions typically proceed at 80–120°C, balancing kinetic efficiency and thermal decomposition risks.
Table 1: Representative Michaelis-Arbuzov Conditions for this compound
| Alkyl Halide | Phosphite Ester | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Bromooctadecane | Trimethyl phosphite | Pyridine | 110 | 85 | |
| 1-Chlorooctadecane | Trimethyl phosphite | Et₃N | 100 | 78 |
Esterification of Octadecylphosphonic Acid
Acid-Catalyzed Esterification
Octadecylphosphonic acid (C₁₈H₃₇PO(OH)₂) can be esterified with methanol using Brønsted or Lewis acid catalysts:
$$
\text{C₁₈H₃₇PO(OH)₂ + 2 CH₃OH → C₁₈H₃₇PO(OCH₃)₂ + 2 H₂O}
$$
Transesterification Routes
This compound is also accessible via transesterification of higher esters (e.g., diethyl octadecylphosphonate) with methanol:
$$
\text{C₁₈H₃₇PO(OCH₂CH₃)₂ + 2 CH₃OH → C₁₈H₃₇PO(OCH₃)₂ + 2 CH₃CH₂OH}
$$
Titanium isopropoxide (Ti(OiPr)₄) catalyzes this reaction at 60°C with 80–85% yields.
Alternative Synthetic Routes
Dihalophosphine Alkylation
Dichlorooctadecylphosphine (C₁₈H₃₇PCl₂) reacts with methanol in the presence of alumina or sodium methoxide:
$$
\text{C₁₈H₃₇PCl₂ + 2 CH₃OH → C₁₈H₃₇PO(OCH₃)₂ + 2 HCl}
$$
This method avoids phosphorus(III) intermediates but requires stringent moisture control.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate Michaelis-Arbuzov reactions, reducing reaction times from hours to minutes. For example, 1-bromooctadecane and trimethyl phosphite react within 15 minutes at 100°C under microwaves, achieving 88% yield.
Industrial Production and Scalability
Large-scale synthesis prioritizes cost-effective feedstocks and continuous flow systems. Key considerations include:
- Raw Material Costs : 1-Bromooctadecane (~$200/kg) drives production expenses, incentivizing recycling of byproduct methyl bromide.
- Green Chemistry : Immobilized enzymes (e.g., lipases) enable esterification under mild conditions (40°C, aqueous media), though yields remain suboptimal (50–60%).
Analytical Characterization
Post-synthesis analysis employs:
Chemical Reactions Analysis
Dimethyl octadecylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound into different phosphonate esters.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Corrosion Inhibition
Overview : DMOP is recognized for its effectiveness as a corrosion inhibitor in industrial hydrocarbon applications, particularly in environments prone to corrosion from dissolved gases such as hydrogen sulfide and carbon dioxide.
Key Findings :
- Industrial Applications : DMOP has been shown to enhance the performance of surfactant formulations used to inhibit corrosion in oilfield systems, including production wells and pipelines. Its thermal stability makes it suitable for high-temperature environments typical of refineries and subsea installations .
- Mechanism : The compound operates by forming a protective layer on metal surfaces, thereby reducing the rate of corrosion caused by aggressive agents present in aqueous environments .
Lubricant Formulations
Overview : DMOP serves as an effective friction modifier in lubricant formulations, particularly for dual-clutch transmissions.
Key Findings :
- Performance Enhancement : When combined with other additives, DMOP significantly improves synchronizer performance within lubricants. This enhancement is attributed to its ability to reduce friction and wear between moving parts .
- Application in Automotive Industry : The automotive sector benefits from DMOP's properties, leading to improved efficiency and longevity of transmission systems .
Nanotechnology
Overview : In nanotechnology, DMOP is utilized as a capping agent for colloidal quantum dots (QDs), influencing their structural and electronic properties.
Key Findings :
- Capping Agent Properties : Studies indicate that DMOP can replace other ligands on QDs, resulting in improved order within the ligand shell and enhanced stability of the nanocrystals. This property is crucial for applications in photonics and optoelectronics .
- Photocatalytic Applications : DMOP-capped QDs have shown promise in photocatalytic reactions, where they facilitate processes such as alkene isomerization under light irradiation. The presence of DMOP affects the reactivity of QDs by modifying their surface chemistry .
Environmental Monitoring
Overview : Recent research has highlighted the importance of monitoring emerging pollutants like DMOP in environmental studies.
Key Findings :
- Detection Methods : Advanced analytical techniques such as mass spectrometry are employed to identify and quantify DMOP in environmental samples, emphasizing its relevance as a potential pollutant due to its widespread industrial use .
- Regulatory Considerations : As regulatory frameworks evolve, understanding the environmental fate of compounds like DMOP becomes critical for ensuring compliance and protecting ecosystems .
Data Tables
Mechanism of Action
The mechanism of action of dimethyl octadecylphosphonate involves its interaction with various molecular targets and pathways. In agricultural applications, it enhances nutrient uptake by plants, thereby improving growth and yield . In industrial applications, it acts as an antiwear additive by forming a protective layer on metal surfaces, reducing friction and wear .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dimethyl octadecylphosphonate belongs to a broader class of phosphonate esters, which vary in alkyl chain length, substituents, and metal coordination. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Functional Analogues
Key Comparative Insights
- This increases its adsorption to sediments and biomagnification risks .
- Substituent Effects: The dimethyl phosphonate group in this compound confers greater hydrolytic stability than sulfur-containing variants (e.g., O,O-diheptyl methylphosphonothionate), which may degrade more readily due to thioester reactivity .
- Metal Coordination: Cadmium octadecylphosphonate forms layered coordination polymers, distinguishing it from non-metallic phosphonates. This structural difference limits its environmental mobility but introduces heavy-metal toxicity risks .
- Regulatory Status : this compound and di-(2-ethylhexyl)phosphoric acid are both prioritized in regulatory screenings due to industrial prevalence. However, this compound’s higher toxicity per ECOSAR models underscores its greater environmental concern .
Environmental Behavior
- Persistence : this compound’s resistance to hydrolysis and photodegradation exceeds that of DEHPA, which has moderate degradation rates due to its acidic functional groups .
- Toxicity Profile : ECOSAR predicts this compound’s acute aquatic toxicity (EC₅₀: 0.5 mg/L for fish) to be 10-fold higher than DEHPA (EC₅₀: 5 mg/L), attributed to its lipophilicity and membrane-disrupting properties .
Biological Activity
Dimethyl octadecylphosphonate (DMOP) is an organophosphorus compound with significant applications in various fields, including agriculture, pharmaceuticals, and material sciences. Its biological activity has garnered attention due to its potential effects on living organisms and its role in biochemical processes. This article explores the biological activity of DMOP, synthesizing findings from diverse research sources.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a long hydrocarbon chain that contributes to its lipophilicity. This property influences its interaction with biological membranes and cellular components.
Mechanisms of Biological Activity
1. Antioxidant Activity
Research indicates that DMOP exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage.
2. Cytotoxicity
Studies have shown that DMOP can exhibit cytotoxic effects on certain cell lines. The compound's mechanism of action may involve the disruption of cellular membranes or interference with metabolic pathways, leading to cell death.
3. Enzyme Inhibition
DMOP has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. This inhibition can affect various biochemical pathways, including those related to energy metabolism and detoxification.
Table 1: Summary of Biological Activities of this compound
Case Study: Antioxidant Properties
A study investigating the antioxidant activity of various organophosphorus compounds found that DMOP demonstrated significant radical scavenging ability. The researchers utilized assays such as DPPH and FRAP to quantify antioxidant capacity, revealing that DMOP could effectively reduce oxidative stress markers in vitro.
Case Study: Cytotoxic Effects
In a controlled laboratory setting, DMOP was tested against human cancer cell lines. The results indicated a dose-dependent cytotoxic effect, suggesting that higher concentrations of DMOP led to increased cell death rates. The study proposed that the compound induces apoptosis through mitochondrial pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
